Aticaprant

描述

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

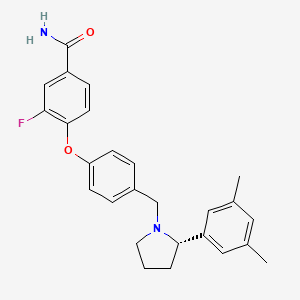

a kappa opioid receptor antagonist; structure in first source

属性

IUPAC Name |

4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPMYDSXGRRERG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151777 | |

| Record name | LY-2456302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174130-61-0 | |

| Record name | 4-[4-[[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl]phenoxy]-3-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174130-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aticaprant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174130610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2456302 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2456302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATICAPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE4G8X55F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aticaprant's Mechanism of Action in Major Depressive Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aticaprant (formerly CERC-501, LY-2456302, JNJ-67953964) is a selective, orally bioavailable antagonist of the kappa-opioid receptor (KOR) investigated for the treatment of major depressive disorder (MDD), particularly in patients exhibiting anhedonia. The therapeutic rationale is based on the role of the endogenous KOR system, activated by its ligand dynorphin (B1627789), in mediating the negative affective states, anhedonia, and dysphoria associated with stress. By blocking the dynorphin/KOR system, this compound is hypothesized to disinhibit reward pathways and alleviate depressive symptoms. This guide provides a detailed overview of this compound's pharmacological profile, the core signaling pathways involved in its mechanism of action, and the experimental methodologies used to characterize its effects, from preclinical models to human neuroimaging. While in development, Johnson & Johnson ultimately discontinued (B1498344) the Phase III trials for this compound in MDD due to a lack of effectiveness.[1][2]

Pharmacological Profile of this compound

This compound is a small molecule antagonist with high affinity and selectivity for the KOR. Its pharmacokinetic and pharmacodynamic properties have been characterized through various in vitro and in vivo studies.

Data Presentation: Pharmacodynamics & Pharmacokinetics

The following tables summarize the key quantitative data for this compound.

Table 1: Pharmacodynamic Properties of this compound

| Parameter | Value | Species / System | Citation(s) |

| Binding Affinity (Ki) | |||

| Kappa (KOR) | 0.81 nM | Human recombinant receptors | [1][3][4] |

| Mu (MOR) | 24.0 nM | Human recombinant receptors | [1][2] |

| Delta (DOR) | 155 nM | Human recombinant receptors | [1][2] |

| Selectivity | ~30-fold for KOR vs. MOR | Human recombinant receptors | [1][4] |

| Functional Antagonism (IC₅₀) | 3.0 ± 4.6 nM vs. U-69,593 | Rat VTA dopamine (B1211576) neurons | [5] |

| In Vivo Occupancy (ED₅₀) | 0.33 mg/kg | Rodent brain | [4] |

| PET Receptor Occupancy | ~94% at 10 mg dose (2.5h post-dose) | Human brain | [2] |

| ~82% at 25 mg dose (24h post-dose) | Human brain | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Citation(s) |

| Oral Bioavailability (F) | 25% | Human | [1] |

| Time to Max Plasma Conc. (Tmax) | 1 - 2 hours | Human | [1][4] |

| Elimination Half-life (t½) | 30 - 40 hours | Human | [1] |

Core Mechanism of Action: Reversing Stress-Induced KOR Signaling

The primary mechanism of action of this compound is the competitive antagonism of the KOR. In the context of MDD, this action is believed to counteract the effects of chronic stress.

-

Stress and Dynorphin Release: Chronic stress leads to the upregulation and release of the endogenous opioid peptide dynorphin in brain regions associated with mood and reward, such as the nucleus accumbens (NAc) and ventral tegmental area (VTA).

-

KOR Activation and Downstream Signaling: Dynorphin binds to and activates KORs, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades, most notably the recruitment of arrestin and subsequent activation of p38 mitogen-activated protein kinase (MAPK).

-

p38 MAPK and Negative Affect: The activation of the p38 MAPK pathway within these circuits is strongly linked to the induction of dysphoria, aversion, and anhedonia—core symptoms of depression. This signaling cascade ultimately inhibits dopamine release in reward pathways, dampening the brain's response to pleasurable stimuli.

-

This compound's Intervention: this compound occupies the KOR binding site, preventing dynorphin from activating the receptor. This blockade inhibits the downstream activation of the p38 MAPK pathway, thereby disinhibiting dopamine circuits and alleviating the negative affective states induced by the dynorphin/KOR system.

Visualization: KOR Signaling Pathway

Key Experimental Protocols and Findings

The mechanism and efficacy of this compound have been evaluated using a range of standard and advanced experimental methodologies.

Preclinical Model: Unpredictable Chronic Mild Stress (UCMS)

The UCMS model is used to induce depressive-like behaviors in rodents, such as anhedonia, by exposing them to a series of varied, mild stressors over several weeks. This compound has been shown to reverse these stress-induced deficits.

-

Subjects: Adult male C57BL/6J mice are used.

-

Housing: Mice are group-housed and allowed to acclimate for at least one week prior to the start of the experiment.

-

UCMS Procedure (4 Weeks): Mice are subjected to a variable sequence of mild stressors, two per day, for 28 consecutive days. Stressors include: cage tilt (45°), damp bedding, soiled cage, predator sounds/smells, restraint in a tube, and altered light/dark cycles.

-

Treatment Administration (11 Days): Beginning on day 23 of the UCMS protocol, mice are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 11 consecutive days.

-

Behavioral Assessment: Depressive-like behaviors are assessed at baseline, during, and after treatment. Key tests include:

-

Sucrose Preference Test (SPT): Measures anhedonia by assessing the preference for a sweetened solution over water.

-

Forced Swim Test (FST): Measures behavioral despair by quantifying immobility time when placed in an inescapable cylinder of water.

-

Nesting Behavior: Assesses self-care and species-typical behavior by scoring the quality of a nest built from provided material.

-

References

Aticaprant: A Technical Guide to a Kappa-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant, also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302, is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1][2] It was investigated primarily as an adjunctive treatment for major depressive disorder (MDD), particularly in patients with moderate-to-severe anhedonia who had an inadequate response to standard antidepressant therapies like SSRIs or SNRIs.[3][4] The rationale for its development stems from the role of the endogenous KOR system, and its ligand dynorphin (B1627789), in mediating stress, dysphoria, and anhedonia.[5] By blocking this system, this compound was hypothesized to produce antidepressant effects.[6] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, experimental data, and the underlying mechanisms of action.

Mechanism of Action

This compound functions as a competitive antagonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR) located throughout the central nervous system.[5][7] The endogenous ligand for the KOR is dynorphin, an opioid peptide linked to negative affective states.[8] KOR activation, particularly under conditions of chronic stress, is associated with dysphoria and anhedonia.[5]

This compound selectively binds to the KOR, preventing dynorphin from activating the receptor and initiating downstream signaling cascades.[8] This blockade is thought to rebalance (B12800153) the neural circuits involved in mood and reward, thereby alleviating depressive symptoms, especially anhedonia.[5]

Kappa-Opioid Receptor Signaling

The KOR is coupled to the inhibitory G-protein Gαi/o.[9] Upon activation by an agonist like dynorphin, the G-protein dissociates, leading to several intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels.[10] Beyond the canonical G-protein pathway, KOR signaling also involves a β-arrestin-2-dependent pathway, which is believed to mediate many of the receptor's adverse effects, such as dysphoria.[7][11] As an antagonist, this compound blocks both of these signaling arms.

Pharmacological Profile

Pharmacodynamics

This compound is a potent KOR antagonist with significant selectivity over other opioid receptors. Its binding affinity and in vivo activity have been well-characterized.

Table 1: In Vitro Binding Affinity of this compound [1][2][8][12]

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |

|---|---|---|

| Kappa (KOR) | 0.81 | - |

| Mu (MOR) | 24.0 | ~30-fold |

| Delta (DOR) | 155 | ~190-fold |

Table 2: In Vivo Receptor Occupancy and Potency [1][8][9][12]

| Parameter | Value | Species/Method |

|---|---|---|

| In Vivo Potency (ED₅₀) | 0.33 mg/kg | Rat |

| Receptor Occupancy (0.5 mg dose) | 35% (at 2.5h), 19% (at 24h) | Human (PET) |

| Receptor Occupancy (10 mg dose) | 94% (at 2.5h) | Human (PET) |

| Receptor Occupancy (25 mg dose) | 82% (at 24h) | Human (PET) |

| Signaling Blockade (IC₅₀) | 3.0 ± 4.6 nM | Whole-cell electrophysiology |

Preclinical studies demonstrated that this compound produces antidepressant-like effects in animal models and can enhance the efficacy of traditional antidepressants like citalopram.[12][13] In humans, positron emission tomography (PET) imaging confirmed high levels of KOR occupancy at clinically relevant doses.[1][8]

Pharmacokinetics

This compound was designed for once-daily oral administration.

Table 3: Pharmacokinetic Properties of this compound [1][8][9]

| Parameter | Value | Details |

|---|---|---|

| Route of Administration | Oral | Tablet form |

| Oral Bioavailability (F) | 25% | - |

| Time to Max Concentration (tmax) | 1 - 2 hours | Rapid absorption |

| Elimination Half-life | 30 - 40 hours | Supports once-daily dosing |

| Blood-Brain Barrier | Readily penetrates | Essential for central activity |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[14]

Objective: To calculate the Ki of this compound for the kappa-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human kappa-opioid receptor.

-

Radioligand (e.g., [³H]-diprenorphine).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15]

-

96-well plates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).[15]

-

Filtration apparatus and scintillation counter.

Methodology:

-

Preparation: A fixed concentration of receptor membranes and radioligand are prepared in the assay buffer. A range of concentrations of unlabeled this compound are serially diluted.

-

Incubation: Receptor membranes, radioligand, and varying concentrations of this compound (or buffer for total binding) are added to the wells of a 96-well plate.[15]

-

Equilibrium: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[15]

-

Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[14]

-

Washing: Filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[15]

-

Counting: The radioactivity trapped on each filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[16]

Forced Swim Test (FST) in Mice

The FST is a standard preclinical behavioral test used to screen for antidepressant-like activity.[17]

Objective: To assess the antidepressant-like effects of this compound.

Materials:

-

Adult male C57BL/6J mice.[18]

-

This compound (e.g., 10 mg/kg) or vehicle control.[19]

-

Glass cylinder (21 cm diameter) filled with water (15 cm deep, 25 ± 1°C).[19]

-

Video recording equipment.

Methodology:

-

Acclimation & Dosing: Animals are acclimated to the housing conditions. This compound or vehicle is administered (e.g., daily for 11 days).[19]

-

Test Procedure: Each mouse is individually placed into the cylinder of water for a 6-minute session.[19]

-

Behavioral Scoring: The entire session is video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[19]

-

Data Analysis: The total time spent immobile is compared between the this compound-treated group and the vehicle-control group. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.[17]

Clinical Development and Outcomes

This compound progressed to Phase III clinical trials as an adjunctive therapy for MDD with anhedonia.[3][9] Early phase studies showed promising results. For instance, a Phase II trial demonstrated a statistically significant, though modest, reduction in MADRS (Montgomery-Åsberg Depression Rating Scale) scores compared to placebo.[9] Another study found that this compound increased ventral striatal activation during reward anticipation, correlating with a reduction in clinical anhedonia.[9]

However, in March 2025, Johnson & Johnson announced the discontinuation of this compound's development for MDD, citing a lack of effectiveness in Phase III trials.[1][3]

Conclusion

This compound is a well-characterized, potent, and selective KOR antagonist with favorable pharmacokinetic properties for clinical development. It demonstrated a clear mechanism of action, robust target engagement in humans, and promising antidepressant-like effects in preclinical models and early clinical trials, particularly for the symptom of anhedonia. Despite this strong scientific rationale, this compound ultimately failed to demonstrate sufficient efficacy in pivotal Phase III studies, leading to the cessation of its development for major depressive disorder. The journey of this compound provides valuable insights into the complexities of translating preclinical findings and targeting the KOR system for the treatment of psychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound for Depression · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Video: Opioid Receptors: Overview [jove.com]

- 11. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 18. The kappa opioid receptor antagonist this compound reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Kappa Opioid Receptor Antagonist this compound Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of JNJ-67953964 (Aticaprant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-67953964, also known as aticaprant, is a novel, orally bioavailable small molecule being investigated for the treatment of major depressive disorder (MDD), with a particular focus on anhedonia, the diminished interest or pleasure in response to rewarding stimuli.[1][2] Developed by Janssen Pharmaceuticals, this compound has progressed through several clinical trial phases.[3][4][5] This technical guide provides a comprehensive overview of the pharmacology of JNJ-67953964, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

JNJ-67953964 is a potent and selective antagonist of the kappa-opioid receptor (KOR).[2][6] The endogenous ligand for the KOR is dynorphin (B1627789), which is released in response to stress and contributes to the negative affective states associated with stress-related disorders.[7] By blocking the binding of dynorphin to the KOR, JNJ-67953964 is thought to disinhibit dopamine (B1211576) release in key brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex, thereby alleviating symptoms of anhedonia and depression.[4][7]

Signaling Pathway of KOR Antagonism by JNJ-67953964

The following diagram illustrates the proposed signaling pathway affected by JNJ-67953964. Under normal stress conditions, dynorphin binds to the KOR, a G protein-coupled receptor (GPCR), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent downstream effects that decrease neuronal excitability and dopamine release. JNJ-67953964 competitively binds to the KOR, preventing dynorphin-mediated signaling and thereby restoring dopamine neurotransmission.

Pharmacodynamics

JNJ-67953964 demonstrates high affinity and selectivity for the KOR over other opioid receptors. Preclinical and clinical studies have characterized its functional activity and receptor occupancy.

Table 1: Receptor Binding Affinity and Functional Activity of JNJ-67953964

| Parameter | Species | Value | Reference |

| KOR Binding Affinity (Ki) | Human | 0.81 nM | [6] |

| MOR Binding Affinity (Ki) | Human | 24.0 nM | [6] |

| DOR Binding Affinity (Ki) | Human | 155 nM | [6] |

| KOR Functional Selectivity | - | >30-fold over MOR and DOR | [6] |

| In vivo KOR Occupancy (ED50) | Rat | 0.33 mg/kg (oral) | [8] |

Pharmacokinetics

JNJ-67953964 exhibits favorable pharmacokinetic properties for clinical development, including rapid oral absorption and a half-life that supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of JNJ-67953964

| Parameter | Species | Dose | Value | Reference |

| Bioavailability (F) | Rat | 10 mg/kg (oral) | 25% | [8] |

| Tmax | Rat | 10 mg/kg (oral) | 1-2 hours | [8] |

| Tmax | Human | 2-60 mg (single oral dose) | ~2 hours | [9] |

| Half-life (t1/2) | Human | 2-60 mg (single oral dose) | 30-40 hours | [6] |

| Steady State | Human | 2, 10, 35 mg (multiple oral doses) | 6-8 days | [6] |

Preclinical Efficacy

The antidepressant-like and anti-anhedonic effects of JNJ-67953964 have been evaluated in rodent models of stress and depression. A key model used is the Unpredictable Chronic Mild Stress (UCMS) paradigm.

Experimental Protocol: Unpredictable Chronic Mild Stress (UCMS) in Mice

This protocol is a summary of the methodology described by Jacobson et al. (2020).[3][10]

-

Animal Model: Adult male C57BL/6J mice are used.[3]

-

Housing: Mice are singly housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except during specific stressor applications.

-

UCMS Procedure: For 4 weeks, mice are subjected to a series of mild, unpredictable stressors, with one or two stressors applied daily.[3] Stressors include:

-

Cage tilt (45°)

-

Damp bedding

-

Reversal of light/dark cycle

-

Social stress (pairing with another male mouse in a divided cage)

-

Restraint in a polypropylene (B1209903) tube

-

Empty cage (removal of bedding and enrichment)

-

Wet cage (addition of water to the bedding)

-

-

Drug Administration: After 3 weeks of UCMS, mice are treated daily with JNJ-67953964 (10 mg/kg, intraperitoneally) or vehicle for 11 consecutive days.[3]

-

Behavioral Assessments: A battery of behavioral tests is conducted to assess depressive-like and anhedonic behaviors:

-

Sucrose (B13894) Preference Test (SPT): Measures anhedonia by assessing the preference for a 1% sucrose solution over water.[3]

-

Forced Swim Test (FST): Measures behavioral despair by quantifying the time spent immobile in a cylinder of water.[3]

-

Nesting Behavior: Assesses self-care and motivational behavior by scoring the quality of the nest built from a provided nestlet.[3]

-

-

Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of JNJ-67953964 versus vehicle in both stressed and non-stressed control groups.

Experimental Workflow: UCMS Study

Clinical Development

JNJ-67953964 has been evaluated in several clinical trials for MDD. A notable study is the Phase 2a, randomized, double-blind, placebo-controlled trial (NCT03559192) designed to assess its efficacy as an adjunctive treatment.[3][4][5]

Experimental Protocol: Phase 2a Clinical Trial (NCT03559192)

This protocol is a summary of the design for the NCT03559192 clinical trial.[4][5][11]

-

Study Population: Adult patients (18-64 years) with a diagnosis of MDD who have had an inadequate response to at least one and no more than three antidepressant treatments in the current episode.[5]

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[11]

-

Treatment:

-

Screening Phase: Patients are screened for eligibility.

-

Placebo Lead-in Phase: Eligible patients receive single-blind placebo for 2 weeks.

-

Randomization: Patients are randomized (1:1) to receive either JNJ-67953964 (10 mg, once daily) or placebo as an adjunct to their ongoing antidepressant therapy.[5]

-

Double-Blind Treatment Phase: Patients receive their assigned treatment for 8 weeks.

-

-

Primary Outcome Measure: The primary endpoint is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[5]

-

Secondary Outcome Measures: Secondary endpoints include measures of anhedonia, such as the Snaith-Hamilton Pleasure Scale (SHAPS), and functional magnetic resonance imaging (fMRI) to assess changes in ventral striatum activation during a reward task.[3][8]

-

Safety and Tolerability: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Experimental Workflow: Phase 2a Clinical Trial

Conclusion

JNJ-67953964 (this compound) is a selective KOR antagonist with a well-defined mechanism of action and a pharmacokinetic profile suitable for clinical development. Preclinical studies have demonstrated its efficacy in animal models of depression and anhedonia. Clinical trials are ongoing to further establish its safety and efficacy as a novel treatment for major depressive disorder. The data presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the pharmacology of JNJ-67953964 and the therapeutic potential of KOR antagonism.

References

- 1. Effects of orally-bioavailable short-acting kappa opioid receptor-selective antagonist LY2456302 on nicotine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. The Kappa Opioid Receptor Antagonist this compound Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Safety, tolerability, and pharmacokinetic evaluation of single- and multiple-ascending doses of a novel kappa opioid receptor antagonist LY2456302 and drug interaction with ethanol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Preclinical Profile of CERC-501 (Aticaprant) for Anhedonia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhedonia, the diminished ability to experience pleasure, is a core symptom of major depressive disorder (MDD) and other neuropsychiatric conditions that is often resistant to treatment with conventional antidepressants.[1] The kappa-opioid receptor (KOR) system and its endogenous ligand, dynorphin, have emerged as a key therapeutic target for anhedonia and stress-related disorders.[2][3] Activation of KORs is associated with dysphoria, anhedonia, and pro-depressive-like effects, primarily through the inhibition of dopamine (B1211576) release in the brain's reward pathways.[2][4] CERC-501 (also known as aticaprant or LY2456302) is a potent and selective KOR antagonist that has been investigated for its potential to treat anhedonia by blocking the negative effects of the dynorphin/KOR system.[5][6] This technical guide provides a comprehensive overview of the preclinical research on CERC-501 for anhedonia, focusing on its pharmacological properties, efficacy in animal models, and the experimental methodologies used in its evaluation.

Pharmacological Profile of CERC-501

CERC-501 is a non-peptide, orally bioavailable small molecule that acts as a competitive antagonist at the KOR.[7] Its pharmacological characteristics make it a suitable candidate for clinical development.

Quantitative Pharmacological Data

| Parameter | Value | Species | Notes |

| Binding Affinity (Ki) | |||

| Kappa Opioid Receptor (KOR) | 0.81 nM | Human | Demonstrates high affinity for the target receptor.[6] |

| Mu Opioid Receptor (MOR) | 24.0 nM | Human | Exhibits approximately 30-fold selectivity for KOR over MOR.[6] |

| Delta Opioid Receptor (DOR) | 155 nM | Human | Shows high selectivity for KOR over DOR.[6] |

| Receptor Occupancy | |||

| 0.5 mg dose | 35% (at 2.5h), 19% (at 24h) | Human | Data from Positron Emission Tomography (PET) imaging.[6][8] |

| 10 mg dose | 94% (at 2.5h) | Human | Nearly complete saturation of brain KORs at this dose.[6][8] |

| 25 mg dose | 82% (at 24h) | Human | Sustained high receptor occupancy.[6][8] |

| Pharmacokinetics | |||

| Oral Bioavailability (F) | 25% | Human | [5][6] |

| Time to Maximum Concentration (Tmax) | 1-2 hours | Human | Rapid absorption following oral administration.[5][6] |

| Elimination Half-life | 30-40 hours | Human | Supports once-daily dosing.[5][6] |

Preclinical Efficacy in Models of Anhedonia

The therapeutic potential of CERC-501 for anhedonia has been primarily investigated using the Unpredictable Chronic Mild Stress (UCMS) model in rodents. This model induces a state of anhedonia and other depressive-like behaviors by exposing animals to a series of mild, unpredictable stressors over an extended period.[9][10][11][12][13][14]

Unpredictable Chronic Mild Stress (UCMS) Studies

In a key preclinical study, adult male C57BL/6J mice were subjected to a four-week UCMS protocol.[9][10] After three weeks of stress, which was sufficient to induce anhedonia-like behavior, mice were treated daily with CERC-501 (10 mg/kg) for 11 days.[9][10] The study demonstrated that CERC-501 treatment significantly reversed the stress-induced deficits in sucrose (B13894) preference, a measure of anhedonia.[9]

| Behavioral Test | Effect of UCMS | Effect of CERC-501 (10 mg/kg) |

| Sucrose Preference Test (SPT) | Significant reduction in sucrose preference | Reversed the deficit in sucrose preference |

| Forced Swim Test (FST) | Increased immobility time | Reversed the increase in immobility |

| Nesting Behavior | Poorer nest construction | Reversed the deficit in nesting behavior |

These findings suggest that CERC-501 is effective in reversing anhedonia-like and depressive-like behaviors induced by chronic stress. Notably, the therapeutic effects of CERC-501 persisted even after the cessation of treatment, indicating a potential for sustained remission.[9]

Experimental Protocols

Unpredictable Chronic Mild Stress (UCMS) Protocol

This protocol is designed to induce a state of anhedonia and behavioral despair in rodents, mimicking aspects of human depression.

Animals: Adult male C57BL/6J mice.[9][10]

Procedure:

-

Baseline Measurement: Before the stress period, establish baseline sucrose preference for all animals.

-

Stress Period (4 weeks): Expose mice to a daily regimen of one or two mild, unpredictable stressors.[9][10][11][12][13] Stressors include:

-

Cage tilt (45 degrees)

-

Damp bedding

-

Overnight illumination

-

Stroboscopic light

-

Predator sounds

-

Social stress (e.g., housing with an aggressive mouse)

-

Shallow water bath

-

-

Treatment Administration (from week 4): Administer CERC-501 (e.g., 10 mg/kg, intraperitoneally) or vehicle daily.[9][10]

-

Behavioral Testing: Conduct behavioral assays such as the Sucrose Preference Test and Forced Swim Test to assess anhedonia and depressive-like behavior.

Sucrose Preference Test (SPT)

The SPT is a widely used assay to measure anhedonia in rodents, based on the principle that stressed or anhedonic animals will show a reduced preference for a sweetened solution over water.[15]

Procedure:

-

Habituation: Acclimate mice to the presence of two drinking bottles in their home cage.

-

Baseline: For 24-48 hours, provide mice with two bottles, one containing water and the other a sucrose solution (e.g., 1%). Measure the consumption from each bottle.

-

Testing: Following the stress and treatment period, repeat the two-bottle choice test.

-

Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.

Forced Swim Test (FST)

The FST is used to assess behavioral despair, a component of depressive-like states.[16][17][18][19]

Procedure:

-

Apparatus: A cylindrical container (e.g., 21 cm diameter) filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.[9]

-

Test Session: Individually place each mouse into the water for a 6-minute session.[9]

-

Scoring: A trained observer, blind to the experimental conditions, records the total time the mouse spends immobile during the session. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[9][16]

Visualizations

Signaling Pathway of KOR Antagonism in Anhedonia

Caption: KOR antagonism by CERC-501 blocks stress-induced dopamine inhibition, alleviating anhedonia.

Experimental Workflow for Preclinical Evaluation of CERC-501

Caption: Workflow for assessing CERC-501's efficacy in a preclinical model of anhedonia.

Conclusion

The preclinical data for CERC-501 provide a strong rationale for its development as a therapeutic agent for anhedonia. Its high affinity and selectivity for the KOR, favorable pharmacokinetic profile, and demonstrated efficacy in reversing stress-induced anhedonia-like behaviors in animal models underscore its potential. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation of KOR antagonists as a novel treatment strategy for anhedonia and other stress-related psychiatric disorders. Further research will be crucial to fully elucidate the therapeutic benefits of CERC-501 in clinical populations.

References

- 1. d148x66490prkv.cloudfront.net [d148x66490prkv.cloudfront.net]

- 2. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound, a kappa receptor antagonist, adjunctive to oral SSRI/SNRI antidepressant in major depressive disorder: results of a phase 2 randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting opioid receptor signaling in depression: do we need selective κ opioid receptor antagonists? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Preclinical evaluation of the kappa-opioid receptor antagonist CERC-501 as a candidate therapeutic for alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. The Kappa Opioid Receptor Antagonist this compound Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The kappa opioid receptor antagonist this compound reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of Pharmacological Manipulation of the κ-Opioid Receptor System on Self-grooming and Anhedonic-like Behaviors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of LY-2456302 (Aticaprant): A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY-2456302, also known as aticaprant, CERC-501, and JNJ-67953964, is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has undergone extensive preclinical and clinical development.[1] This document provides a comprehensive technical overview of LY-2456302, from its discovery and pharmacological characterization to its evaluation in clinical trials for major depressive disorder (MDD) and other conditions. Key quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the compound's development lifecycle. Despite a strong preclinical rationale and promising early-phase data, the development of this compound for MDD was discontinued (B1498344) in Phase 3 due to insufficient efficacy.[2][3] This whitepaper serves as a detailed case study on the translation of a novel neurobiological target from discovery to late-stage clinical evaluation.

Introduction and Rationale

The endogenous dynorphin/kappa-opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the pathophysiology of stress, anhedonia, and addictive behaviors.[2][4] Activation of KORs, often in response to stress, can lead to dysphoria and a negative affective state, counteracting the brain's reward circuits.[5] Consequently, antagonism of the KOR was identified as a promising therapeutic strategy for mood and substance use disorders.[6] LY-2456302 was developed by Eli Lilly as a novel, orally bioavailable small molecule KOR antagonist with improved drug-like properties compared to earlier research tools like nor-binaltorphimine (nor-BNI) and JDTic, which were limited by long-lasting, quasi-irreversible pharmacodynamic effects.[2][7]

Pharmacological Profile

LY-2456302 is a high-affinity, selective KOR antagonist.[8] Its pharmacological properties have been characterized through a series of in vitro and in vivo studies.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the affinity of LY-2456302 for human opioid receptors. These studies demonstrated high affinity for the KOR with significant selectivity over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[6]

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |

| Kappa (KOR) | 0.81 - 0.949 | - |

| Mu (MOR) | 24.0 | ~30-fold |

| Delta (DOR) | 155 - 175 | ~175-200-fold |

Table 1: Opioid Receptor Binding Affinities of LY-2456302. Data compiled from multiple sources.[1][6][9]

Pharmacokinetics

The pharmacokinetic profile of LY-2456302 has been evaluated in both preclinical species and humans, demonstrating properties suitable for clinical development.[8][10]

| Parameter | Value | Species |

| Time to Maximum Concentration (tmax) | 1-2 hours | Human |

| Oral Bioavailability (F) | 25% | Human |

| Terminal Half-life (t½) | ~30-40 hours | Human |

| In vivo ED₅₀ (central KOR occupancy) | 0.33 mg/kg | Rodent |

Table 2: Key Pharmacokinetic Parameters of LY-2456302. [8][10]

Preclinical Efficacy

The therapeutic potential of LY-2456302 was assessed in several predictive animal models of depression and addiction.

Antidepressant-like Effects

In the mouse forced swim test, a standard model for evaluating antidepressant efficacy, LY-2456302 demonstrated a significant reduction in immobility time, comparable to established antidepressants like imipramine.[10][11] Furthermore, it showed synergistic effects when co-administered with citalopram (B1669093) and imipramine.[10]

Effects on Ethanol (B145695) Self-Administration

In alcohol-preferring (P) rats, LY-2456302 was shown to reduce ethanol self-administration.[10][11] Notably, unlike the non-selective opioid antagonist naltrexone (B1662487), LY-2456302 did not exhibit significant tolerance with repeated dosing.[10]

Clinical Development

The clinical development of LY-2456302, under various designations (CERC-501, JNJ-67953964), progressed from Phase 1 safety and tolerability studies to a large-scale Phase 3 program for Major Depressive Disorder.

Phase 1 Studies

Single and multiple ascending dose studies in healthy subjects demonstrated that LY-2456302 was well-tolerated at doses ranging from 2 mg to 60 mg.[8][12] No clinically significant safety findings were observed, even with co-administration of ethanol.[8]

Receptor Occupancy and Biomarker Studies

Positron Emission Tomography (PET) imaging in humans confirmed that LY-2456302 readily crosses the blood-brain barrier and engages central KORs in a dose-dependent manner.[1] A single 10 mg dose resulted in nearly complete saturation of brain KORs.[1]

| Dose | KOR Occupancy (at 2.5 hours) | KOR Occupancy (at 24 hours) |

| 0.5 mg | 35% | 19% |

| 10 mg | 94% | - |

| 25 mg | - | 82% |

Table 3: Brain Kappa-Opioid Receptor Occupancy of LY-2456302 in Humans. [1]

Pupillometry studies were used as a translational biomarker to assess the in vivo selectivity of LY-2456302. While the non-selective opioid antagonist naltrexone completely blocked fentanyl-induced miosis, LY-2456302 only showed significant mu-opioid receptor antagonism at higher doses (25 mg and 60 mg), with minimal to no effect at 4-10 mg.[13]

Phase 2 and 3 Studies in Major Depressive Disorder

Phase 2 studies provided initial evidence of efficacy for LY-2456302 as an adjunctive treatment for patients with MDD who had an inadequate response to standard antidepressants.[9] However, the extensive Phase 3 VENTURA program was ultimately discontinued in March 2025 due to a lack of sufficient efficacy.[2][3]

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of LY-2456302 for human opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human KOR, MOR, or DOR were prepared.

-

Radioligand: [³H]diprenorphine was used as the radioligand.

-

Assay: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of the radioligand and varying concentrations of LY-2456302.

-

Detection: Bound radioactivity was measured using liquid scintillation counting.

-

Data Analysis: IC₅₀ values were determined and converted to Ki values using the Cheng-Prusoff equation.

-

Mouse Forced Swim Test

-

Objective: To assess the antidepressant-like effects of LY-2456302.

-

Methodology:

-

Apparatus: A cylindrical tank filled with water (23-25°C) to a level where the mouse cannot touch the bottom or escape.

-

Procedure: Mice were individually placed in the water tank for a 6-minute session.

-

Data Collection: The duration of immobility during the last 4 minutes of the test was recorded. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

-

Treatment: LY-2456302 or a vehicle control was administered orally prior to the test.

-

Ethanol Self-Administration in Rats

-

Objective: To evaluate the effect of LY-2456302 on alcohol-seeking behavior.

-

Methodology:

-

Apparatus: Operant conditioning chambers equipped with two levers.

-

Procedure: Alcohol-preferring (P) rats were trained to press a lever to receive a reinforcement of an ethanol solution. A second lever was inactive.

-

Data Collection: The number of lever presses on the active lever was recorded as a measure of ethanol self-administration.

-

Treatment: LY-2456302 or a vehicle control was administered prior to the self-administration sessions.

-

Visualizations

Caption: Mechanism of action of LY-2456302 on the KOR signaling pathway.

Caption: Development pipeline of LY-2456302 from discovery to discontinuation.

Conclusion

LY-2456302 (this compound) represents a significant effort in the development of a selective KOR antagonist for the treatment of major depressive disorder. The compound demonstrated a favorable pharmacological profile, with high affinity and selectivity for the KOR, good oral bioavailability, and a half-life suitable for once-daily dosing. Preclinical studies provided a strong rationale for its antidepressant and anti-addictive potential. Early clinical trials confirmed target engagement and suggested a favorable safety profile. However, the failure to demonstrate sufficient efficacy in late-stage clinical trials underscores the challenges of translating preclinical findings in neuropsychiatry to clinical success. The comprehensive dataset generated during the development of LY-2456302 remains a valuable resource for the scientific community and will inform future drug discovery efforts targeting the kappa-opioid receptor system.

References

- 1. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]

- 3. trial.medpath.com [trial.medpath.com]

- 4. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Initiation of ethanol self-administration in the rat using sucrose substitution in a sipper-tube procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kappa Opioid Receptor Antagonist this compound Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: The Mouse Forced Swim Test [jove.com]

- 9. tandfonline.com [tandfonline.com]

- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 12. researchgate.net [researchgate.net]

- 13. animal.research.wvu.edu [animal.research.wvu.edu]

Aticaprant and the Dynorphin/Kappa-Opioid Receptor (KOR) System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dynorphin (B1627789)/kappa-opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in the pathophysiology of stress, mood disorders, and addiction.[1] Activation of the KOR by its endogenous ligand, dynorphin, often leads to dysphoria, anhedonia, and pro-depressive states.[2] Consequently, antagonism of the KOR has emerged as a promising therapeutic strategy for major depressive disorder (MDD) and other related conditions.[3] Aticaprant (formerly JNJ-67953964, CERC-501, LY-2456302) is a potent, selective, and orally bioavailable KOR antagonist that has been the subject of extensive preclinical and clinical investigation.[4] This technical guide provides an in-depth overview of this compound's role within the dynorphin/KOR system, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing relevant biological and experimental pathways.

The Dynorphin/KOR System: A Synopsis

The dynorphin/KOR system is an endogenous opioid system that plays a crucial role in modulating neurotransmission in brain circuits associated with mood, motivation, and cognition.[1]

-

Dynorphins: These are a class of opioid peptides that serve as the primary endogenous ligands for the KOR.[1]

-

Kappa-Opioid Receptor (KOR): A G-protein coupled receptor (GPCR) that, upon activation by dynorphins, typically couples to inhibitory G proteins (Gi/o).[5] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[6][7] The net effect is a reduction in neuronal excitability and neurotransmitter release.[8]

Dysregulation of the dynorphin/KOR system, often characterized by excessive dynorphin release and subsequent KOR activation in response to stress, has been strongly linked to the negative affective states seen in depression and anxiety.[2][9]

This compound: A Selective KOR Antagonist

This compound is a novel small molecule that acts as a selective antagonist at the KOR.[10] Its mechanism of action involves competitively binding to the KOR, thereby blocking the binding and subsequent signaling of endogenous dynorphins.[11] This blockade is hypothesized to restore normal function in brain circuits where excessive dynorphin/KOR signaling contributes to depressive symptoms, particularly anhedonia.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative overview of its pharmacological and pharmacokinetic properties.

Table 1: Receptor Binding Affinity and Functional Activity of this compound

| Parameter | Receptor | Value | Species | Reference |

| Binding Affinity (Ki) | Kappa Opioid Receptor (KOR) | 0.81 nM | Human | [10] |

| Mu Opioid Receptor (MOR) | 24.0 nM | Human | [10] | |

| Delta Opioid Receptor (DOR) | 155 nM | Human | [10] | |

| Functional Antagonist Activity (IC50) | Kappa Opioid Receptor (KOR) | ~3.0 nM | Not Specified | [14] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 25% | Human | [10][15] |

| Time to Maximum Concentration (Tmax) | 1 to 2 hours | Human | [10][15] |

| Elimination Half-life | 30 to 40 hours | Human | [10][15] |

Table 3: Clinical Receptor Occupancy of this compound (Positron Emission Tomography)

| Dose | Time Post-Dose | Receptor Occupancy | Reference |

| 0.5 mg | 24 hours | 19% | [10][15] |

| 10 mg | 2.5 hours | 94% | [10][15] |

| 25 mg | 24 hours | 82% | [10][15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of KOR antagonists like this compound.

In Vitro Assays

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.[10][16]

-

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO-hKOR cells).[2]

-

Radioligand (e.g., [3H]U-69,593 for KOR).[10]

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).[10]

-

Glass fiber filters.[10]

-

Scintillation counter.[10]

-

-

Procedure:

-

Prepare cell membranes expressing the receptor of interest.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

To determine non-specific binding, a high concentration of an unlabeled selective ligand is used in a separate set of wells.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16]

-

This functional assay measures the activation of G-proteins following receptor stimulation.[17] Antagonists are evaluated by their ability to block agonist-induced [35S]GTPγS binding.

-

Materials:

-

Procedure:

-

In a 96-well plate, add cell membranes, GDP, the test antagonist at various concentrations, and the KOR agonist at a fixed concentration.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate to allow for G-protein activation and [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Measure the radioactivity on the filters.

-

The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

-

This assay measures the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels upon Gi/o-coupled receptor activation.[15]

-

Materials:

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of the test antagonist.

-

Add the KOR agonist in the presence of forskolin.

-

Incubate to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure cAMP levels using the detection kit.

-

The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

In Vivo Behavioral Assays

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.[3][5]

-

Apparatus: A cylindrical tank filled with water.[5]

-

Procedure:

-

Administer the test compound (this compound) or vehicle to the animals at a predetermined time before the test.

-

Place the animal in the water-filled cylinder for a set duration (typically 6 minutes).[5]

-

Record the animal's behavior, specifically the duration of immobility (floating).[1]

-

A decrease in immobility time is indicative of an antidepressant-like effect.[1]

-

The EPM is used to assess anxiety-like behavior in rodents.[13]

-

Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.[13]

-

Procedure:

-

Administer the test compound or vehicle.

-

Place the animal in the center of the maze.

-

Allow the animal to explore the maze for a set duration (typically 5 minutes).[13]

-

Record the time spent in and the number of entries into the open and closed arms.

-

An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and the dynorphin/KOR system.

Caption: Dynorphin/KOR Signaling Pathway and this compound's Mechanism of Action.

Caption: A Representative Experimental Workflow for KOR Antagonist Development.

Caption: Logical Relationship of this compound's Action in the Stress-Dysregulated Dynorphin/KOR System.

Conclusion

This compound represents a targeted therapeutic approach for disorders involving the dysregulation of the dynorphin/KOR system. Its high selectivity and favorable pharmacokinetic profile have positioned it as a significant candidate for the treatment of MDD, particularly for symptoms like anhedonia that are often resistant to current therapies. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals working on KOR antagonists and related pathways. Further investigation into the clinical efficacy and long-term safety of this compound and other KOR antagonists will be crucial in realizing the full therapeutic potential of this novel class of antidepressants.

References

- 1. youtube.com [youtube.com]

- 2. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute inhibition of kappa opioid receptors before stress blocks depression-like behaviors in California mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound for Depression · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Antidepressant-Like Effects of κ-Opioid Receptor Antagonists in Wistar Kyoto Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated plus maze protocol [protocols.io]

- 14. tandfonline.com [tandfonline.com]

- 15. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Aticaprant: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aticaprant (also known by developmental codes JNJ-67953964, CERC-501, and LY-2456302) is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1] Developed as a potential therapeutic for major depressive disorder (MDD) and other stress-related conditions, its mechanism of action targets the dynorphin/KOR system, which is implicated in mood, anhedonia, and stress responses.[2][3] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical characteristics, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the aminobenzyloxyarylamide class.[4] Its structure is characterized by a central phenoxy-fluorobenzamide core linked to a pyrrolidine (B122466) ring which, in turn, is substituted with a 3,5-dimethylphenyl group.[5][6] This specific stereochemistry is crucial for its selective binding to the kappa-opioid receptor.

Chemical Structure and Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 4-(4-{[(2S)-2-(3,5-Dimethylphenyl)-1-pyrrolidinyl]methyl}}phenoxy)-3-fluorobenzamide[5] |

| CAS Number | 1174130-61-0[5] |

| Molecular Formula | C₂₆H₂₇FN₂O₂[5] |

| Molecular Weight | 418.51 g/mol [5] |

| SMILES String | CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C[5] |

| InChI Key | ZHPMYDSXGRRERG-DEOSSOPVSA-N[5] |

| Synonyms | JNJ-67953964, CERC-501, LY-2456302[1] |

Physicochemical Properties

This compound exists as a solid and can be prepared in various crystalline polymorphic forms (Form I, II, III) as well as an amorphous form, which can influence properties like solubility and stability.[4] Its solubility has been determined in various solvents, which is critical for formulation and experimental use.

| Property | Value |

| Physical State | Solid[4] |

| Solubility | DMSO: ≥ 100 mg/mL |

| Ethanol: 3 mg/mL | |

| DMF: 1 mg/mL | |

| Corn Oil: ≥ 2.5 mg/mL (Clear solution) |

Pharmacological Properties

This compound's therapeutic potential stems from its specific interaction with the endogenous opioid system.

Pharmacodynamics

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[5] It exhibits approximately 30-fold higher affinity for the KOR compared to the µ-opioid receptor (MOR) and nearly 190-fold higher affinity over the δ-opioid receptor (DOR).[7] This selectivity is crucial for achieving therapeutic effects on mood and anhedonia without the undesirable effects associated with MOR modulation.[2] Positron emission tomography (PET) imaging in humans has confirmed that this compound readily crosses the blood-brain barrier and achieves high receptor occupancy at clinically relevant doses.[5]

| Parameter | Receptor | Value |

| Binding Affinity (Kᵢ) | Kappa (KOR) | 0.81 nM[5] |

| Mu (MOR) | 24.0 nM[5] | |

| Delta (DOR) | 155 nM[5] | |

| Functional Activity (IC₅₀) | KOR Signaling Blockade | 3.0 ± 4.6 nM[2] |

| In Vivo Efficacy (ED₅₀) | KOR Occupancy (rats) | 0.33 mg/kg[7] |

| Receptor Occupancy (Human PET) | 0.5 mg dose (at 24h) | 19%[5] |

| 10 mg dose (at 2.5h) | 94%[5] | |

| 25 mg dose (at 24h) | 82%[5] |

Pharmacokinetics

This compound is designed for oral administration and possesses favorable pharmacokinetic properties for once-daily dosing.

| Parameter | Value |

| Route of Administration | Oral[1] |

| Oral Bioavailability (F) | 25%[5] |

| Time to Max. Concentration (Tₘₐₓ) | 1 - 2 hours[5] |

| Elimination Half-life (t₁/₂) | 30 - 40 hours[5] |

| Blood-Brain Barrier | Readily Penetrant[5] |

Signaling Pathway and Mechanism of Action

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi/o family of G-proteins.[8] Endogenous agonists, like dynorphin, bind to the KOR, promoting the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors, ultimately resulting in pro-depressive and anhedonic states. This compound, as a competitive antagonist, binds to the KOR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor, it blocks the binding of dynorphin, thereby inhibiting the signaling cascade.

Key Experimental Protocols

The characterization of this compound relies on a suite of standard and specialized pharmacological assays.

Radioligand Binding Assay

This assay quantifies the affinity (Kᵢ) of this compound for opioid receptors.

-

Objective: To determine the binding affinity of the test compound for KOR, MOR, and DOR.

-

Materials:

-

Cell membranes prepared from cells expressing the human recombinant opioid receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand specific for each receptor (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of naloxone).

-

Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

-

-

Methodology:

-

Cell membranes, radioligand, and varying concentrations of this compound are incubated in assay buffer.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Filters are washed to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data are analyzed using non-linear regression to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional consequence of receptor binding, determining if a compound is an agonist, antagonist, or inverse agonist.[9][10]

-

Objective: To assess this compound's ability to antagonize agonist-stimulated G-protein activation at the KOR.

-

Materials:

-

Methodology:

-

Cell membranes are pre-incubated with this compound at various concentrations.

-

A fixed concentration of the KOR agonist is added to stimulate the receptor.

-

[³⁵S]GTPγS is added to the mixture. Agonist activation of the KOR promotes the binding of [³⁵S]GTPγS to the Gα subunit.[9]

-

After incubation, the reaction is stopped, and bound [³⁵S]GTPγS is separated from unbound, typically by filtration.

-

The amount of bound [³⁵S]GTPγS is quantified via scintillation counting.

-

The ability of this compound to inhibit the agonist-stimulated signal is measured to determine its antagonist potency (IC₅₀).

-

Mouse Forced Swim Test (FST)

The FST is a widely used preclinical behavioral model to screen for antidepressant-like activity.[11][12][13]

-

Objective: To evaluate the antidepressant-like effects of this compound.

-

Apparatus: A transparent cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 25°C) to a level where the mouse cannot touch the bottom or escape (e.g., 15 cm deep).[11][14]

-

Methodology:

-

Mice are administered this compound or a vehicle control at a set time before the test.

-

Each mouse is individually placed into the cylinder of water for a 6-minute session.[11][15]

-

The session is typically video-recorded for later analysis.

-

The primary measure is the duration of immobility during the final 4 minutes of the test.[11] Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

-

A significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.[13]

-

Pupillometry

Pupillometry is a translational biomarker used to assess opioid receptor activity in vivo, as MOR activation causes miosis (pupil constriction) in humans.[6][16]

-

Objective: To determine the in vivo selectivity of this compound by assessing its ability to block MOR-mediated effects.

-

Apparatus: An automated pupillometer that provides precise measurements of pupil diameter.[17]

-

Methodology (Human Study):

-

Subjects are administered a dose of this compound or placebo.

-

After a set period to allow for drug absorption and distribution, a baseline pupil measurement is taken.

-

A specific MOR agonist, such as fentanyl, is administered intravenously to induce miosis.[16]

-

Pupil diameter is measured at regular intervals post-fentanyl administration.

-

The ability of this compound to antagonize (i.e., prevent or reduce) fentanyl-induced miosis is quantified. A lack of significant blockade at doses that provide high KOR occupancy demonstrates functional selectivity for the KOR over the MOR.[2][6]

-

Conclusion

This compound is a well-characterized selective kappa-opioid receptor antagonist with a chemical structure and pharmacokinetic profile optimized for clinical development. Its high affinity and selectivity for the KOR have been rigorously demonstrated through a variety of in vitro and in vivo experimental paradigms. The data summarized herein provide a strong foundation for its continued investigation as a novel therapeutic agent for major depressive disorder and other conditions linked to the dysregulation of the brain's stress and reward systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. US11998524B2 - Forms of this compound - Google Patents [patents.google.com]

- 5. LY2456302 is a novel, potent, orally-bioavailable small molecule kappa-selective antagonist with activity in animal models predictive of efficacy in mood and addictive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. youtube.com [youtube.com]

- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 15. m.youtube.com [m.youtube.com]

- 16. Determining Pharmacological Selectivity of the Kappa Opioid Receptor Antagonist LY2456302 Using Pupillometry as a Translational Biomarker in Rat and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Pilot Study of Automated Pupillometry in the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aticaprant's Binding Affinity and Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aticaprant, also known by its developmental codes JNJ-67953964, CERC-501, and LY-2456302, is a potent, selective, and orally bioavailable antagonist of the kappa-opioid receptor (KOR).[1][2] It acts by blocking the biological target of the endogenous opioid peptide dynorphin (B1627789).[1][3] The dynorphin-KOR system is implicated in the negative emotional states associated with stress and depression.[4] By antagonizing these receptors, this compound is thought to alleviate symptoms such as anhedonia (the inability to experience pleasure), a core feature of major depressive disorder (MDD).[5][6] Developed by Janssen Research & Development, LLC, this compound has been investigated in clinical trials for MDD.[3][5] Although its development for MDD was discontinued (B1498344) due to lack of efficacy in Phase III trials, its well-defined pharmacological profile makes it a valuable tool for neuroscience research.[1][7] This guide provides a detailed overview of its binding affinity, receptor selectivity, and the experimental protocols used for its characterization.

Binding Affinity and Receptor Selectivity

This compound demonstrates a high binding affinity for the kappa-opioid receptor (KOR) with a significant selectivity over the mu-opioid (MOR) and delta-opioid (DOR) receptors. This selectivity is crucial for minimizing off-target effects, particularly those associated with MOR activity.

Table 1: this compound In Vitro Receptor Binding Affinity (Ki)

| Receptor Target | Ki (nM) | Source(s) |

|---|---|---|

| Kappa-Opioid Receptor (KOR) | 0.81 | [1][3] |

| Mu-Opioid Receptor (MOR) | 24.0 | [1][3] |

| Delta-Opioid Receptor (DOR) | 155 |[1][3] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The binding data reveals that this compound has an approximately 30-fold higher affinity for the KOR compared to the MOR and an even greater selectivity over the DOR.[1][3][8][9]

Functional Antagonism and In Vivo Potency

Beyond simple binding, this compound effectively functions as an antagonist, blocking the downstream signaling initiated by KOR agonists. This functional activity has been quantified both in vitro and in vivo.

Table 2: this compound Functional Antagonism and In Vivo Efficacy

| Assay Type | Parameter | Value | Conditions | Source(s) |

|---|---|---|---|---|

| [35S]GTPγS Binding Assay | Kb (nM) | 0.813 | Antagonizing the KOR agonist U-69,593 | [10] |

| In Vivo Receptor Occupancy | ED50 (mg/kg) | 0.33 | Oral administration in animal models |[8][10] |

Kb (Equilibrium Dissociation Constant): The concentration of an antagonist that occupies 50% of the receptors at equilibrium. ED50 (Effective Dose, 50%): The dose of a drug that produces 50% of its maximal effect.

Human Receptor Occupancy

Positron Emission Tomography (PET) imaging studies in humans have confirmed that this compound effectively crosses the blood-brain barrier and occupies KORs in the brain in a dose-dependent manner.

Table 3: this compound Brain KOR Occupancy in Humans (Single Dose)

| Dose | Occupancy (at 2.5 hours) | Occupancy (at 24 hours) | Source(s) |

|---|---|---|---|

| 0.5 mg | 35% | 19% | [1] |

| 10 mg | 94% | - | [1] |

| 25 mg | - | 82% |[1] |

These studies show that a 10 mg dose leads to nearly complete saturation of brain KORs.[1] At clinically relevant doses, this compound achieves between 73% and 94% occupancy of KORs.[9]

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The KOR is a G-protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation by an agonist like dynorphin inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound acts by blocking this cascade.

Caption: KOR signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed methodologies are essential for interpreting binding and functional data. The following sections describe the principles behind the key assays used to characterize this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.